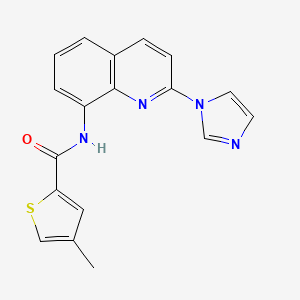
3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide, also known as compound A, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Synthesis and Biological Activity
Pyrazole derivatives have been synthesized and evaluated for various biological activities, including insecticidal, antibacterial, and antifungal properties. For example, pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation showed significant insecticidal and antimicrobial activities (Deohate & Palaspagar, 2020). Similarly, new pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of pyrazole-based compounds in developing new antimicrobial agents (Hassan, 2013).
Cytotoxic Activity and Tumor Cell Lines
The cytotoxic properties of certain pyrazole derivatives against tumor cell lines have been investigated, revealing that some compounds exhibit promising cytotoxic activity, which could be leveraged in cancer research (Kodadi et al., 2007).
Material Science and Coordination Chemistry
In material science and coordination chemistry, pyrazole derivatives have been utilized as ligands to form complexes with transition metals, showcasing diverse coordination modes and potential applications in catalysis and material synthesis (Liebing et al., 2019). Ethylzinc derivatives of 3,5-substituted pyrazoles have been studied, revealing the impact of alkyl substituents on the formation and stability of organozinc complexes, which are of interest in organometallic chemistry and catalysis (Komorski et al., 2020).
Theoretical Studies and Corrosion Inhibition
Theoretical studies, such as density functional theory (DFT) analyses of bipyrazolic-type organic compounds, have been conducted to elucidate their potential activity as corrosion inhibitors, offering insights into the design of new materials with improved corrosion resistance properties (Wang et al., 2006).
properties
IUPAC Name |
3,3-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)10-14(21)18-7-9-20-8-4-12(19-20)13-11-16-5-6-17-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKVRDCEGBBULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)




![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)


![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![ethyl 2-[3-(4-ethoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2604097.png)


![tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate](/img/structure/B2604105.png)